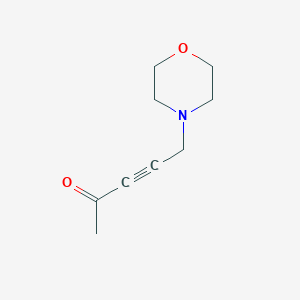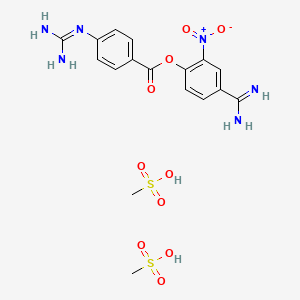![molecular formula C7H10N2O2S B8646279 methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B8646279.png)
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol, methanol, and dimethylformamide, along with controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mecanismo De Acción
The mechanism of action of methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate include:
- Methyl 2-amino-4-thiazoleacetate
- Ethyl 2-aminothiazole-4-acetate
- 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C7H10N2O2S |
|---|---|
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-8-7-9-5(4-12-7)3-6(10)11-2/h4H,3H2,1-2H3,(H,8,9) |
Clave InChI |
DCEDUVQQJASHTE-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC(=CS1)CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B8646225.png)






![Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B8646263.png)

![2-Methyl-6,7,8,9-tetrahydro-5H-5,9-methanopyrimido[4,5-d]azepine](/img/structure/B8646270.png)

![3-(3-Hydroxypropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8646308.png)
